molecular formula C11H7Cl2FO4 B1416916 Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate CAS No. 1152590-36-7

Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate

Cat. No.: B1416916
CAS No.: 1152590-36-7
M. Wt: 293.07 g/mol
InChI Key: XTYBQUCFNVJIAB-UHFFFAOYSA-N
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Description

Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a butanoate backbone, which is further substituted with a 2,6-dichloro-3-fluorophenyl group

Scientific Research Applications

Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is employed in studies investigating the biological activity of related compounds.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Hydrolysis: 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The molecular targets and pathways involved vary based on the structure of the final pharmaceutical product derived from this compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate
  • Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate
  • Methyl 4-(2,6-dichloro-4-fluorophenyl)-2,4-dioxobutanoate

Uniqueness

Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms provides distinct electronic and steric properties that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2FO4/c1-18-11(17)8(16)4-7(15)9-5(12)2-3-6(14)10(9)13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYBQUCFNVJIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=C(C=CC(=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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